2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate
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Overview
Description
2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate is an organic compound that features both a chlorocarbonyl group and a thiocyanate group attached to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate typically involves the reaction of cyclopent-1-en-1-yl derivatives with chlorocarbonyl and thiocyanate reagents. One common method involves the use of thionyl chloride (SOCl2) and thiocyanic acid (HSCN) under controlled conditions to introduce the chlorocarbonyl and thiocyanate groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction: The thiocyanate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Electrophiles: Halogens and other electrophilic reagents can be used in addition reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and other oxidizing agents can be used to oxidize the thiocyanate group.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as amides, esters, or thiocyanates can be formed.
Addition Products: Halogenated cyclopentene derivatives are common products of addition reactions.
Oxidation Products: Oxidized thiocyanate derivatives can be formed under oxidative conditions.
Scientific Research Applications
2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate exerts its effects involves interactions with nucleophiles and electrophiles. The chlorocarbonyl group can react with nucleophiles to form various derivatives, while the thiocyanate group can participate in redox reactions. These interactions can affect molecular targets and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Contains a cyclopentene ring with a ketone group.
Cyclopent-1-en-1-yl acetic acid: Features a cyclopentene ring with an acetic acid group.
Cyclopent-1-en-1-yl thiocyanate: Similar structure but lacks the chlorocarbonyl group.
Properties
CAS No. |
65200-30-8 |
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Molecular Formula |
C7H6ClNOS |
Molecular Weight |
187.65 g/mol |
IUPAC Name |
(2-carbonochloridoylcyclopenten-1-yl) thiocyanate |
InChI |
InChI=1S/C7H6ClNOS/c8-7(10)5-2-1-3-6(5)11-4-9/h1-3H2 |
InChI Key |
YWFTZFWSXKDTMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)SC#N)C(=O)Cl |
Origin of Product |
United States |
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